3-(3-methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one
CAS No.: 1206970-69-5
Cat. No.: VC15864914
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206970-69-5 |
|---|---|
| Molecular Formula | C9H8N2O2S |
| Molecular Weight | 208.24 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-4H-1,2,4-thiadiazol-5-one |
| Standard InChI | InChI=1S/C9H8N2O2S/c1-13-7-4-2-3-6(5-7)8-10-9(12)14-11-8/h2-5H,1H3,(H,10,11,12) |
| Standard InChI Key | QHCCNMNIRJMUAS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NSC(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—substituted at position 3 with a 3-methoxyphenyl group. The methoxy (-OCH) moiety at the para position of the phenyl ring enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability . The thiadiazole ring contributes to electron-deficient characteristics, enabling participation in hydrogen bonding and π-π interactions critical for target binding .
Table 1: Physicochemical Properties of 3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.24 g/mol |
| Solubility | Moderate in organic solvents |
| LogP | 1.34 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Data derived from spectral and computational analyses confirm the planar geometry of the thiadiazole ring, with the methoxyphenyl group adopting a perpendicular orientation to minimize steric hindrance .
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 1716–1720 cm correspond to the carbonyl (C=O) group of the thiadiazol-5-one moiety. The methoxy C-O stretch appears at 1250–1270 cm .
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H NMR: Aromatic protons resonate as multiplets between δ 6.85–7.87 ppm, while the methoxy group appears as a singlet at δ 3.74 ppm .
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Mass Spectrometry: The molecular ion peak at m/z 224.06 aligns with the molecular formula, and fragmentation patterns confirm cleavage of the thiadiazole ring .
Synthesis and Derivative Design
Synthetic Pathways
The compound is typically synthesized via cyclocondensation reactions. A common route involves:
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Formation of Thiosemicarbazide: Reaction of 3-methoxybenzoic acid hydrazide with carbon disulfide under basic conditions yields the thiosemicarbazide intermediate .
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Cyclization: Heating the intermediate in the presence of phosphoryl chloride (POCl) induces cyclization to form the thiadiazole ring .
Derivative Optimization
Modifications at the phenyl or thiadiazole positions enhance bioactivity:
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Electron-Withdrawing Groups (EWGs): Substitution with -Cl or -Br at the phenyl ring improves antimicrobial activity (e.g., IC = 38.3 µM against Staphylococcus aureus) .
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Electron-Donating Groups (EDGs): Methoxy or hydroxyl groups at the para position boost anticancer potency, as seen in derivative D-16 (IC = 22.3 µM against lung adenocarcinoma) .
Pharmacological Activities
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria and fungi. Its mechanism involves inhibition of microbial DNA gyrase and cell wall synthesis .
Table 2: Antimicrobial Activity of Selected Derivatives
| Derivative | Microbial Strain | IC (µM) |
|---|---|---|
| D-4 | Escherichia coli | 70.6 |
| D-1 | Candida albicans | 38.3 |
| D-20 | Aspergillus niger | 70.5 |
Anti-Inflammatory Activity
The compound suppresses COX-2 and TNF-α expression in murine macrophages, with an IC of 88.7 µM .
Structure-Activity Relationships (SAR)
Key SAR insights include:
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Thiadiazole Core: Essential for hydrogen bonding with biological targets .
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Para-Substitution: EDGs improve anticancer activity, while EWGs favor antimicrobial effects .
Applications and Future Directions
Current applications focus on lead optimization for oncology and infectious diseases. Future research should prioritize:
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In Vivo Toxicity Studies: To assess safety profiles.
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Formulation Development: Enhancing aqueous solubility via nanoencapsulation.
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Target Identification: Proteomic studies to elucidate molecular targets.
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